2-Ethoxy-3-methylpyridine-5-carboxylic acid

描述

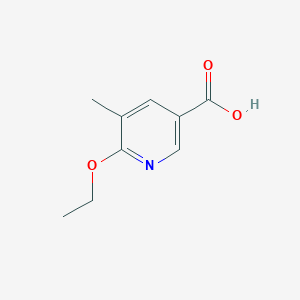

2-Ethoxy-3-methylpyridine-5-carboxylic acid is a pyridine derivative featuring an ethoxy group at position 2, a methyl group at position 3, and a carboxylic acid moiety at position 5.

属性

IUPAC Name |

6-ethoxy-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-8-6(2)4-7(5-10-8)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKETXIIJQIJWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ethylation of 3-Methylpyridine-5-carboxylic Acid

The primary synthetic route for 2-Ethoxy-3-methylpyridine-5-carboxylic acid involves the ethylation of 3-methylpyridine-5-carboxylic acid. This method is well-documented and involves the following key steps:

- Starting material: 3-methylpyridine-5-carboxylic acid

- Reagents: Ethyl iodide (ethylating agent), potassium carbonate (base)

- Conditions: The reaction mixture is heated under controlled conditions to facilitate the nucleophilic substitution where the ethoxy group is introduced at the 2-position of the pyridine ring.

- Mechanism: The base deprotonates the hydroxyl group of the carboxylic acid, increasing nucleophilicity, allowing ethyl iodide to alkylate the 2-position oxygen, forming the ethoxy substituent.

This method is scalable and adaptable to industrial production, where continuous flow reactors are utilized for better control of reaction parameters, ensuring high yield and purity. Catalysts and optimized parameters further enhance efficiency.

| Parameter | Details |

|---|---|

| Base | Potassium carbonate |

| Alkylating agent | Ethyl iodide |

| Temperature | Elevated, controlled heating |

| Reactor type | Batch or continuous flow reactors |

| Yield | High, dependent on optimization |

| Purity | High, suitable for pharmaceutical use |

Industrial Production Techniques

In industrial settings, the ethylation step is often performed in continuous flow reactors, which provide:

- Precise temperature and pressure control

- Continuous feeding of reactants

- Efficient mixing and heat transfer

- Enhanced safety and scalability

These reactors allow for the fine-tuning of reaction time, temperature, and reagent ratios, improving the space-time yield and selectivity towards the desired product.

Related Synthetic Routes and Background

While direct literature on alternative synthetic methods for this compound is limited, related pyridine derivatives and their syntheses provide valuable insights:

Synthesis of 3-methylpyridine: Industrially produced from formaldehyde, paracetaldehyde, ammonia, and acetic acid under high temperature (260–300°C) and pressure (30–130 bar) with catalysts, yielding 3-picoline (3-methylpyridine) which is a precursor for further functionalization. This process achieves high selectivity and space-time yield, serving as a foundation for preparing substituted pyridines such as the target compound.

Preparation of related pyridine carboxylic acids: Oxidation, reduction, and substitution reactions on pyridine rings are common for modifying functional groups. For example, oxidation of methyl groups to carboxylic acids or ethylation of hydroxyl groups are standard transformations.

Chemical Reaction Analysis Relevant to Preparation

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Ethylation | Ethyl iodide, potassium carbonate, heat | Introduction of ethoxy group at 2-position |

| Oxidation | Potassium permanganate, chromium trioxide | Pyridine N-oxides or oxidation of methyl to acid |

| Reduction | Lithium aluminum hydride, sodium borohydride | Conversion of carboxylic acid to alcohol/aldehyde |

| Substitution | Amines, thiols (nucleophiles) | Replacement of ethoxy group with other substituents |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Ethylation of 3-methylpyridine-5-carboxylic acid | 3-methylpyridine-5-carboxylic acid, ethyl iodide | Potassium carbonate, heat | High yield, high purity | Scalable, industrially viable |

| Industrial continuous flow synthesis | Formaldehyde, paracetaldehyde, ammonia, acetic acid (for precursor) | High temperature (260-300°C), high pressure (30-130 bar), catalysts | High selectivity and space-time yield | Produces 3-methylpyridine precursor |

Research Findings and Notes

- The ethylation reaction is sensitive to reaction conditions such as temperature, base strength, and solvent choice, which influence the yield and purity of the product.

- Continuous flow reactors improve reproducibility and scale-up potential for industrial applications.

- The presence of the ethoxy group enhances the compound’s lipophilicity, which may influence downstream biological activity and applications.

- No alternative green or significantly different synthetic routes for this specific compound were found in the reviewed literature, indicating that the ethylation of the carboxylic acid precursor remains the standard approach.

化学反应分析

Types of Reactions

2-Ethoxy-3-methylpyridine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Derivatives with different functional groups replacing the ethoxy group.

科学研究应用

Chemistry

2-Ethoxy-3-methylpyridine-5-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Converts to pyridine N-oxides.

- Reduction: Can be reduced to alcohols or aldehydes.

- Substitution: The ethoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

Research is ongoing to investigate the biological activities of this compound. Preliminary studies suggest potential interactions with biomolecules that could lead to therapeutic applications. For instance, its structural characteristics may allow it to function as an enzyme inhibitor or modulator in biochemical pathways.

Medicine

The compound is being explored as a pharmaceutical intermediate. Its derivatives may possess anti-inflammatory or analgesic properties, making them candidates for drug development. A notable case study indicated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability in cancer cell lines, suggesting potential anticancer activity.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on FaDu hypopharyngeal tumor cells over a 48-hour period:

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction |

|---|---|---|

| 0 | 100 | No |

| 10 | 75 | Yes |

| 20 | 50 | Yes |

| 50 | 30 | Yes |

Results indicated a dose-dependent reduction in cell viability and confirmed apoptosis through flow cytometry analysis.

Case Study 2: Catalytic Applications

In another study, the compound was utilized as a catalyst in green synthesis reactions, demonstrating its effectiveness compared to traditional catalysts. The reaction time was significantly reduced when using this compound, highlighting its potential for efficient chemical processes .

作用机制

The mechanism of action of 2-Ethoxy-3-methylpyridine-5-carboxylic acid involves its interaction with specific molecular targets. The ethoxy and carboxylic acid groups play a crucial role in its binding affinity and reactivity. The compound can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with target molecules, influencing their function and activity.

相似化合物的比较

Structural and Functional Group Analysis

Key analogs and their substituents:

Physicochemical Properties

| Compound Name | Molecular Weight | Substituent Positions | Predicted pKa | Key Functional Effects |

|---|---|---|---|---|

| 2-Ethoxy-3-methylpyridine-5-carboxylic acid | 181.19 | 2-OEt, 3-Me, 5-COOH | ~3.5 | Moderate acidity, lipophilic |

| 3-Acetyl-5-chloro-2-pyridinecarboxylic acid | 199.59 | 3-Ac, 5-Cl, 2-COOH | ~2.8 | High acidity, reactive acetyl group |

| 5-Chloro-3-methylpyridine-2-carboxylic acid | 185.59 | 3-Me, 5-Cl, 2-COOH | ~2.7 | High acidity, steric hindrance |

生物活性

2-Ethoxy-3-methylpyridine-5-carboxylic acid (CAS number 1355216-85-1) is a pyridine derivative characterized by an ethoxy group at the 2-position, a methyl group at the 3-position, and a carboxylic acid functional group at the 5-position. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁NO₃, with a molecular weight of approximately 181.19 g/mol. The presence of both the ethoxy and carboxylic acid functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets through various mechanisms:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biomolecules, influencing their structure and function.

- Electrostatic Interactions : The charged nature of the carboxylate form can facilitate interactions with positively charged residues in proteins.

- Hydrophobic Interactions : The ethoxy group may enhance lipophilicity, allowing for better membrane permeability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.

- Analgesic Effects : Its potential analgesic properties are also under investigation, indicating possible applications in pain management.

- Coordination Chemistry : The compound's ability to form complexes with metal ions suggests applications in drug delivery systems and coordination compounds that could enhance therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Exhibits potential to reduce inflammation | |

| Analgesic | May provide pain relief | |

| Coordination Chemistry | Forms complexes with metal ions |

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various pyridine derivatives, including this compound. Results indicated a significant reduction in inflammatory markers in vitro, suggesting a potential mechanism involving inhibition of pro-inflammatory cytokines .

Case Study: Coordination Complexes

Research has shown that this compound can form stable complexes with transition metals, which may enhance its biological activity. These complexes were evaluated for their cytotoxicity against cancer cell lines, revealing promising results that warrant further exploration.

常见问题

Q. What are reliable synthetic routes for 2-Ethoxy-3-methylpyridine-5-carboxylic acid, and how can reaction yields be optimized?

The compound can be synthesized via oxidation of substituted pyridine derivatives. For example, potassium permanganate (KMnO₄) in aqueous medium under controlled temperature (90–95°C) oxidizes ethoxy-methylpyridine precursors to carboxylic acids. Yield optimization requires stepwise addition of KMnO₄ over several hours and pH adjustment (to ~4) post-oxidation to precipitate the product. Copper salt isolation may improve purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key signals include:

- ¹H NMR : Ethoxy group protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.0 ppm for OCH₂), pyridine ring protons (δ 7.0–8.5 ppm), and carboxylic acid protons (broad singlet ~9–10 ppm).

- ¹³C NMR : Carboxylic acid carbonyl (~170 ppm), pyridine carbons (~120–150 ppm), and ethoxy carbons (~60–70 ppm). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: ~54–55%, H: ~4.5–5%, N: ~9%) .

Advanced Research Questions

Q. How does the protonation state of this compound influence its reactivity in enzymatic systems?

Substrate binding to enzymes like MHPC oxygenase depends on the protonation state. Titration studies with analogs (e.g., N-methyl-5-hydroxynicotinic acid) show that the tripolar ionic form (protonated pyridine nitrogen, deprotonated carboxylic acid) is preferentially bound. This state enhances catalytic efficiency, as seen in Kd values (~9.2 µM for MHPC vs. ~55 µM for analogs lacking protonation) .

Q. What experimental strategies resolve contradictions in reported catalytic mechanisms for pyridinecarboxylic acid derivatives?

Kinetic and binding studies using substrate analogs (e.g., NMHN) can clarify mechanisms. For example:

Q. How can contradictory data on oxidation yields for pyridinecarboxylic acids be addressed?

Variability in yields (e.g., 47% for 5-methoxypyridine-2-carboxylic acid vs. 84% for 6-methoxy derivatives) may stem from steric effects or side reactions. Design experiments to:

- Vary oxidant concentration : Test KMnO₄ stoichiometry (e.g., 0.1 mol substrate vs. 0.44 mol oxidant).

- Modify reaction time/temperature : Prolonged heating (>3 hr) may degrade acid products, reducing yields .

Methodological Guidance

Q. What protocols ensure safe handling of pyridinecarboxylic acids during synthesis?

- Ventilation : Use fume hoods to avoid inhalation of dust/vapors.

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Spill management : Collect solids with non-sparking tools; avoid water flushing to prevent drainage contamination .

Q. How can computational modeling complement experimental studies on pyridinecarboxylic acid derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。